2-Bromo-4-methylbutyrophenone
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Overview
Description
2-Bromo-4-methylbutyrophenone is an organic compound with the molecular formula C11H13BrO. It is a brominated derivative of butyrophenone, characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the phenyl ring. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylbutyrophenone typically involves the bromination of 4-methylbutyrophenone. One common method is the bromination of 4-methylbutyrophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the continuous bromination method is often employed. This involves the accurate measurement and mixing of bromine and 4-methylbutyrophenone, followed by their addition to a reactor. The reaction mixture is maintained at a specific temperature and time to achieve complete bromination. This method enhances the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylbutyrophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of amines or thioethers.
Reduction: Formation of 2-bromo-4-methylbutanol.
Oxidation: Formation of 2-bromo-4-methylbenzoic acid.
Scientific Research Applications
2-Bromo-4-methylbutyrophenone is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylbutyrophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby affecting enzyme activity .
Comparison with Similar Compounds
2-Bromo-4-methoxyacetophenone: Similar structure but with a methoxy group instead of a methyl group.
2-Bromo-4-nitroacetophenone: Contains a nitro group, leading to different reactivity and applications.
2-Bromo-4-chloroacetophenone: Contains a chlorine atom, affecting its chemical properties and uses.
Uniqueness: 2-Bromo-4-methylbutyrophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in both research and industry .
Properties
Molecular Formula |
C11H13BrO |
---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
2-bromo-1-(4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13BrO/c1-3-10(12)11(13)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
NUCDUAQZYSEFOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)Br |
Origin of Product |
United States |
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